

# An In-depth Technical Guide to N-(4-Carboxycyclohexylmethyl)maleimide

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## Compound of Interest

**Compound Name:** N-(4-Carboxycyclohexylmethyl)maleimide

**Cat. No.:** B554916

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CAS Number: 64987-82-2

## Abstract

**N-(4-Carboxycyclohexylmethyl)maleimide** is a heterobifunctional crosslinker pivotal in the fields of bioconjugation and drug development. Its unique structure, featuring a thiol-reactive maleimide group and a carboxyl group amenable to amine coupling, enables the covalent linkage of diverse biomolecules. This guide provides a comprehensive overview of its physicochemical properties, applications—with a particular focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs)—and detailed experimental protocols for its use. It is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile reagent in their work.

## Core Properties and Specifications

**N-(4-Carboxycyclohexylmethyl)maleimide**, also known as 4-(Maleimidomethyl)cyclohexanecarboxylic acid, is a white to off-white solid compound. Its molecular structure combines a reactive maleimide moiety with a cyclohexylcarboxylic acid, providing a defined spatial separation and chemical reactivity for conjugation strategies.

## Physicochemical Data

A summary of the key quantitative data for **N-(4-Carboxycyclohexylmethyl)maleimide** is presented in Table 1. This data is essential for designing experimental conditions, including solvent selection, reaction temperatures, and storage.

Property	Value	Source(s)
CAS Number	64987-82-2	[1][2]
Molecular Formula	C <sub>12</sub> H <sub>15</sub> NO <sub>4</sub>	[1][2][3]
Molecular Weight	237.25 g/mol	[1][2][3]
Appearance	White to off-white solid	[3]
Melting Point	91 °C or 157-158 °C	[4][5]
Boiling Point (Predicted)	433.6 ± 18.0 °C	[5]
Density (Predicted)	1.329 ± 0.06 g/cm <sup>3</sup>	[5]
pKa (Predicted)	4.80 ± 0.10	[5]
Purity	≥97.0% (NMR)	[3]

## Solubility

The solubility of **N-(4-Carboxycyclohexylmethyl)maleimide** is a critical factor for its application in various reaction media.

Solvent	Solubility	Source(s)
DMSO	≥ 200 mg/mL (842.99 mM)	[6]
Methanol	Soluble	[4][5]
Chloroform	Soluble	[5]

Note: The use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can significantly impact solubility.[6]

## Storage and Stability

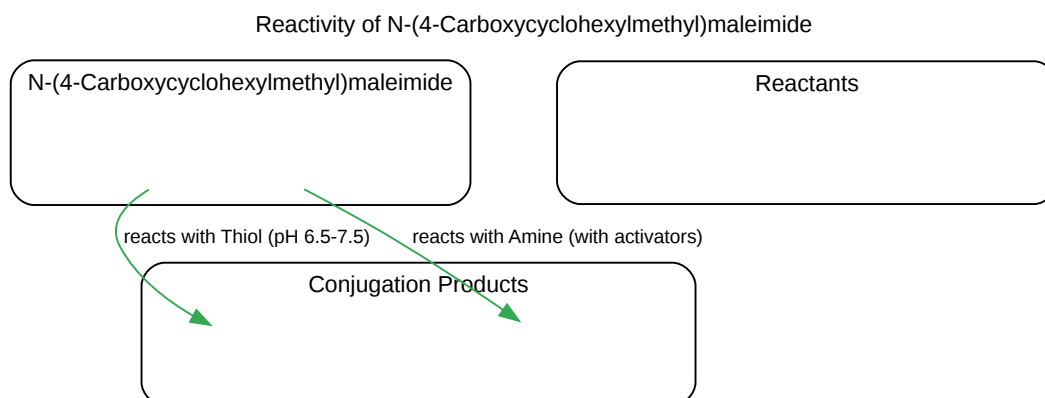
Proper storage is crucial to maintain the reactivity and integrity of the compound.

Condition	Duration	Source(s)
Powder at -20°C	3 years	[3]
Powder at 4°C	2 years	[3]
In solvent at -80°C	6 months	[3][6]
In solvent at -20°C	1 month	[3][6]

## Synthesis and Chemical Reactivity

The synthesis of **N-(4-Carboxycyclohexylmethyl)maleimide** typically involves a multi-step process. While a specific, detailed synthesis protocol is not readily available in the public domain, a plausible synthetic route can be inferred from standard organic chemistry principles and related syntheses. The general approach involves the formation of the maleimide ring followed by the attachment of the carboxycyclohexylmethyl group, or vice-versa. A common method for forming N-substituted maleimides is the reaction of maleic anhydride with a primary amine to form a maleamic acid, followed by cyclization with a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate.

The core utility of this compound lies in its bifunctional nature, which is depicted in the reactivity diagram below.



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Caption: Dual reactivity of the maleimide and carboxyl groups.

The maleimide group exhibits high reactivity towards sulfhydryl (thiol) groups, typically found on cysteine residues of proteins, to form a stable thioether bond.[7] This reaction is most efficient at a pH range of 6.5-7.5. The terminal carboxylic acid can be activated, for example with carbodiimides like EDC or reagents such as HATU, to react with primary amines (e.g., lysine residues) forming a stable amide bond.[7]

## Applications in Bioconjugation and Drug Development

The bifunctional nature of **N-(4-Carboxycyclohexylmethyl)maleimide** makes it a versatile tool for crosslinking proteins, conjugating drugs to antibodies, and as a key component in the synthesis of PROTACs.

### Antibody-Drug Conjugates (ADCs)

In the construction of ADCs, a linker is used to attach a potent cytotoxic drug to a monoclonal antibody. **N-(4-Carboxycyclohexylmethyl)maleimide** can function as a component of such a linker. The carboxyl group can be used to attach the linker to the drug molecule, while the maleimide group can react with cysteine residues on the antibody, which may be naturally present or engineered for site-specific conjugation.

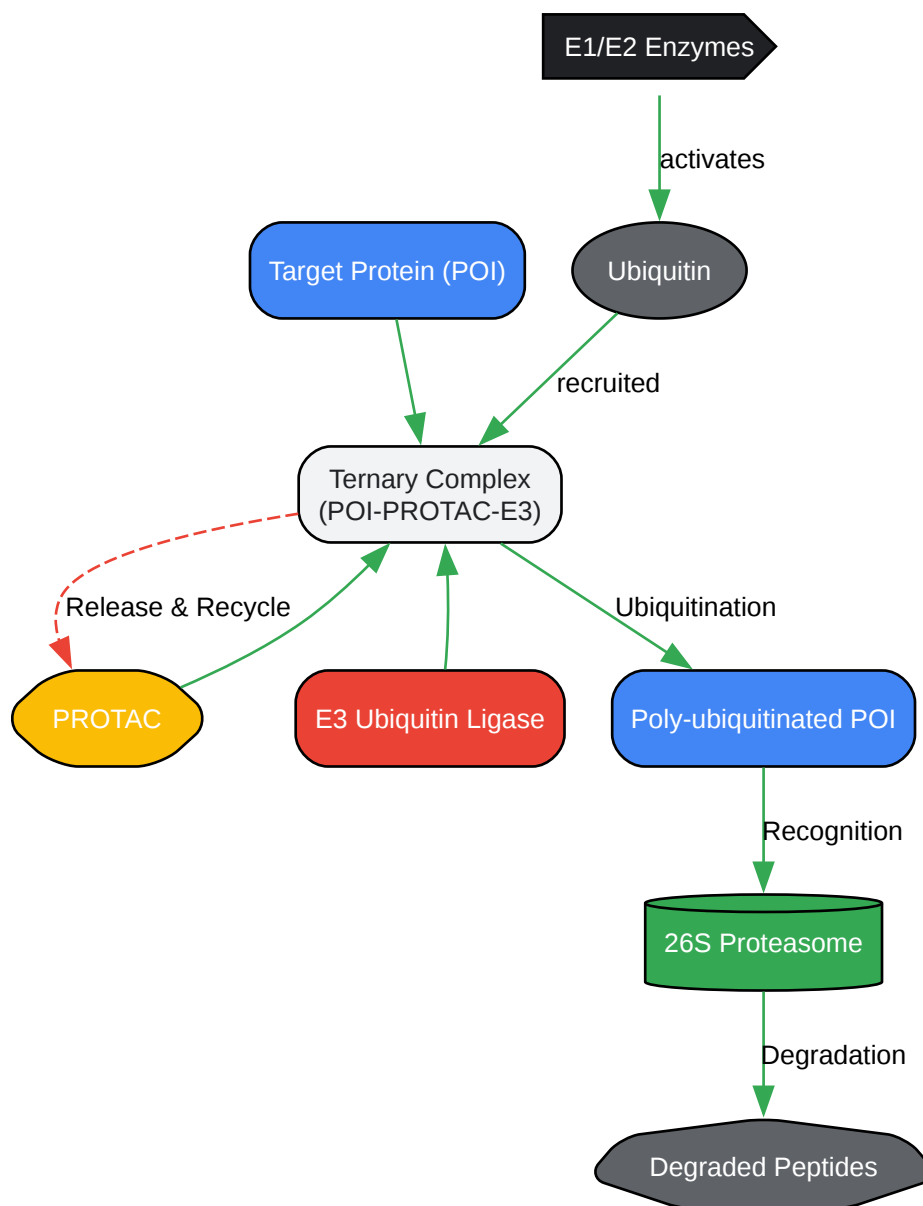
## PROTAC Linker

A significant application of this molecule is as a linker in the synthesis of PROTACs.<sup>[6][8][9]</sup> PROTACs are heterobifunctional molecules that simultaneously bind to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the cell's own ubiquitin-proteasome system (UPS).<sup>[7][10][11]</sup>

The structure of **N-(4-Carboxycyclohexylmethyl)maleimide** allows it to be incorporated into the linker region of a PROTAC, connecting the POI-binding ligand to the E3 ligase-binding ligand.

The mechanism of action for a PROTAC is a catalytic cycle that leverages the cellular protein degradation machinery.

## PROTAC Mechanism of Action via the Ubiquitin-Proteasome System

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Caption: The catalytic cycle of PROTAC-mediated protein degradation.

## Experimental Protocols

The following sections provide detailed methodologies for common applications of **N-(4-Carboxycyclohexylmethyl)maleimide**.

## General Protocol for Maleimide-Thiol Bioconjugation

This protocol describes the conjugation of a maleimide-containing molecule to a protein via its cysteine residues.

Materials:

- Protein with accessible thiol groups (1-10 mg/mL)
- **N-(4-Carboxycyclohexylmethyl)maleimide** or a derivative
- Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.
- Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) solution.
- Organic Solvent: Anhydrous DMSO or DMF.
- Quenching Reagent: L-cysteine or N-acetylcysteine.
- Purification system: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis equipment.

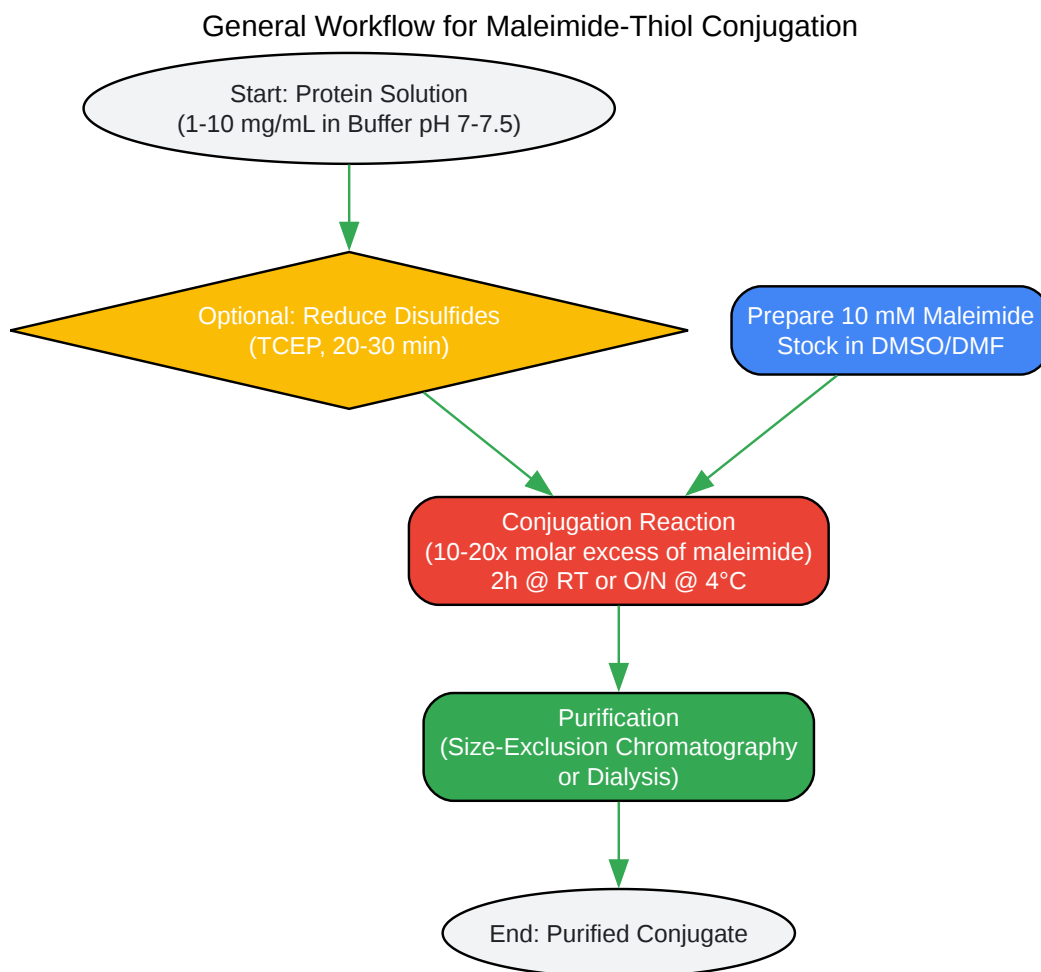
Procedure:

- Protein Preparation: Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.[\[1\]](#)[\[12\]](#)
- (Optional) Reduction of Disulfide Bonds: If targeting cysteine residues involved in disulfide bonds, add a 10-100 molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.[\[1\]](#)[\[8\]](#) Note: If using DTT as the reducing agent, it must be removed by dialysis or desalting column prior to adding the maleimide reagent.
- Maleimide Reagent Preparation: Prepare a 10 mM stock solution of the maleimide compound in anhydrous DMSO or DMF.[\[8\]](#)[\[9\]](#)

- Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (maleimide:protein). The optimal ratio should be determined empirically.[\[8\]](#)[\[13\]](#)
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[\[8\]](#)[\[9\]](#)
- (Optional) Quenching: To stop the reaction, add a quenching reagent like L-cysteine to a final concentration of ~1 mM and incubate for an additional 15-30 minutes.
- Purification: Remove excess, unreacted maleimide reagent and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.

The workflow for this general conjugation is illustrated below.





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Caption: Step-by-step workflow for protein-maleimide conjugation.

## Protocol for Amine Coupling of the Carboxyl Group

This protocol outlines the activation of the carboxyl group for reaction with a primary amine.

Materials:

- **N-(4-Carboxycyclohexylmethyl)maleimide**

- Amine-containing molecule
- Activation Reagent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or HATU.
- Reaction Buffer: MES buffer (pH 6.0) or PBS (pH 7.4).
- Organic Solvent: Anhydrous DMSO or DMF.
- Purification system: HPLC or column chromatography.

#### Procedure:

- Carboxyl Activation (Two-step with EDC/NHS): a. Dissolve **N-(4-Carboxycyclohexylmethyl)maleimide** in an appropriate organic solvent or buffer. b. Add a 1.5-fold molar excess of both EDC and NHS. c. Incubate for 15-30 minutes at room temperature to form the NHS ester.
- Amine Coupling: a. Add the amine-containing molecule to the activated carboxyl solution. A slight molar excess of the amine may be used. b. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
- Purification: Purify the resulting conjugate using an appropriate chromatographic method such as reverse-phase HPLC.

## Conclusion

**N-(4-Carboxycyclohexylmethyl)maleimide** is a highly valuable reagent for the synthesis of complex biomolecular conjugates. Its well-defined structure and dual reactivity provide a robust platform for creating stable linkages in ADCs, PROTACs, and other labeled proteins and peptides. The experimental protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this crosslinker in their scientific endeavors, contributing to advancements in targeted therapeutics and diagnostics.

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